molecular formula C12H14O2 B133109 1-(4-Acetylphenyl)-2-methyl-1-propanone CAS No. 103931-20-0

1-(4-Acetylphenyl)-2-methyl-1-propanone

Cat. No. B133109
M. Wt: 190.24 g/mol
InChI Key: OKDVJTURSCLUBA-UHFFFAOYSA-N
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Description

The compound "1-(4-Acetylphenyl)-2-methyl-1-propanone" is not directly mentioned in the provided papers; however, the papers discuss a closely related compound, "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid". This compound is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. The structure and properties of this compound have been extensively studied using various analytical techniques, including FT-IR, NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction .

Synthesis Analysis

The synthesis of "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid" involves a ring-opening reaction, which is a common method for creating new compounds with specific functional groups. The synthesis is characterized by FT-IR and NMR, ensuring the correct structure and purity of the compound .

Molecular Structure Analysis

The molecular structure of the compound has been confirmed by single-crystal X-ray diffraction studies. The crystal belongs to a triclinic unit cell and is refined to a high degree of accuracy. The intermolecular hydrogen bonds, such as N–H…O and O–H…O, play a crucial role in the stability of the crystal structure, forming chains along a specific direction within the crystal lattice .

Chemical Reactions Analysis

Although the specific chemical reactions of "1-(4-Acetylphenyl)-2-methyl-1-propanone" are not detailed in the provided papers, the related compound's reactivity can be inferred from its molecular structure and the presence of functional groups such as the acetyl group and the amino group. These groups are likely to be involved in various chemical reactions, including proton transfer as indicated by the red-shifted NH stretching frequency in the IR spectrum .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using various techniques. The thermal stability is determined by TGA and DTA analysis, and the UV-Vis spectrophotometer is used to determine the wavelength absorption, which is found to be at λmax = 297 nm. The vibrational wavenumbers are computed and assigned, indicating the weakening of the NH bond. The first hyperpolarizability and infrared intensities suggest the compound's potential for nonlinear optical applications. The stability of the molecule is also analyzed using NBO analysis, which shows hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis indicate charge transfer within the molecule, and the molecular electrostatic potential map provides insight into the electron distribution .

Scientific Research Applications

Synthesis of Potent Cytotoxic Agents

1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which include derivatives of 1-(4-Acetylphenyl)-2-methyl-1-propanone, have been synthesized for potential application as potent cytotoxic agents. These compounds were produced via Mannich reactions, demonstrating their relevance in the development of new therapeutic agents (Mete, Gul, & Kazaz, 2007).

Molecular Structure Analysis

Studies involving 1-(4-Acetylphenyl)-2-methyl-1-propanone have been conducted to elucidate molecular structures, such as the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono-2-propanone. These studies contribute to a deeper understanding of molecular frameworks and intermolecular interactions, aiding in the design of new compounds with specific properties (Abdel-Jalil et al., 2015).

Photochemistry and Magnetic Field Effects

Research on compounds like 1,2-diphenyl-2-methyl-1-propanone, related to 1-(4-Acetylphenyl)-2-methyl-1-propanone, has provided insights into photochemical processes in micellar solutions. Such studies offer valuable information on cage effects, isotope effects, and magnetic field effects, which are significant for understanding chemical reactions under various conditions (Turro & Mattay, 1981).

Synthesis of Novel Compounds

The synthesis of new compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves derivatives of 1-(4-Acetylphenyl)-2-methyl-1-propanone. These studies contribute to the development of novel chemical entities with potential applications in various fields, including pharmaceuticals and material science (Raju et al., 2015).

Antimicrobial Properties

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which is structurally related to 1-(4-Acetylphenyl)-2-methyl-1-propanone, has shown promising results in antimicrobial applications. The synthesis and testing of these compounds have revealed their potential as antibacterial and antifungal agents (Baranovskyi et al., 2018).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity and flammability.


Future Directions

This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties or activity.


For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

1-(4-acetylphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDVJTURSCLUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569991
Record name 1-(4-Acetylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-2-methyl-1-propanone

CAS RN

103931-20-0
Record name 1-(4-Acetylphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103931-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Acetylphenyl)-2-methyl-1-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103931200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Acetylphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Acetylphenyl)-2-methyl-1-propanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEN7L2XC8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Zeng, B Yang, X Wang, Z Li, X Zhang, L Lei - Chemical Engineering …, 2015 - Elsevier
Non-thermal plasma in cylindrical wetted-wall reactor was used to evaluate the degradation feasibility of non-steroidal anti-inflammatory drug ibuprofen (IBP) in aqueous solution and …
Number of citations: 77 www.sciencedirect.com
G Caviglioli, P Valeria, P Brunella, C Sergio… - … of pharmaceutical and …, 2002 - Elsevier
Ibuprofen is a widely utilised analgesic anti-inflammatory drug. It is sensitive to oxidation and photodegradation. In this work, the oxidative and thermal degradations were investigated. …
Number of citations: 168 www.sciencedirect.com
C Wang, Y Yu, L Yin, J Niu, LA Hou - Chemosphere, 2016 - Elsevier
Electrochemical degradation of ibuprofen (IBP) was performed on three types of Ti-based metal oxide electrodes. The degradation of IBP followed pseudo-first-order kinetics and the …
Number of citations: 69 www.sciencedirect.com
R Davarnejad, B Soofi, F Farghadani… - … Technology & Innovation, 2018 - Elsevier
Ibuprofen (IBU) is a non-steroidal anti-inflammatory drug that is used for medical treatment in human and animals. Since IBU is not entirely absorbed in the body, a portion of it is …
Number of citations: 53 www.sciencedirect.com
E Kudlek, M Dudziak, J Bohdziewicz - Water, 2016 - mdpi.com
The paper determined the influence of inorganic substances and high-molecular organic compounds on the decomposition of diclofenac, ibuprofen, and carbamazepine in the process …
Number of citations: 71 www.mdpi.com
NP Mendi - 2018 - diginole.lib.fsu.edu
Ibuprofen concentration level in the groundwater, river and waste water has been increasing over time. This may affect the aquatic environment in ways that may threaten the growth of …
Number of citations: 2 diginole.lib.fsu.edu

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